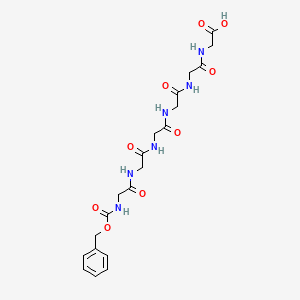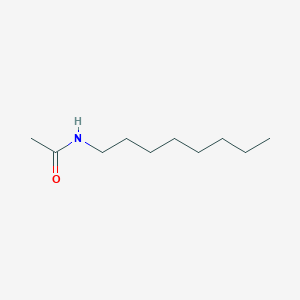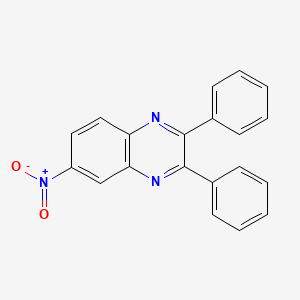![molecular formula C12H20O5 B1347300 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole CAS No. 4613-62-1](/img/structure/B1347300.png)
5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
説明
The compound appears to be a complex organic molecule with multiple functional groups, including two dioxolane rings and a tetrahydrofurodioxole ring. These types of structures are often found in various organic and medicinal chemistry contexts12.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the dioxolane and tetrahydrofurodioxole rings. This could potentially be achieved through a series of condensation and cyclization reactions1.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains multiple cyclic structures, including dioxolane and tetrahydrofurodioxole rings. These rings are likely to impart significant steric effects on the molecule’s reactivity3.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the dioxolane and tetrahydrofurodioxole rings. These functional groups could potentially undergo a variety of reactions, including ring-opening reactions under certain conditions4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dioxolane and tetrahydrofurodioxole rings could affect its polarity, solubility, and stability2.科学的研究の応用
Corrosion Inhibition
The epoxy glucose derivatives, specifically those similar in structure to 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole, have been investigated as corrosion inhibitors for mild steel in acidic environments. Computational studies using Density Functional Theory (DFT) and molecular dynamics (MD) simulations highlighted the spontaneous adsorption process and the chemical reactivity of these molecules on the steel surface (Koulou et al., 2020).
Synthetic Chemistry
Several studies have explored the chemical reactions and transformations of compounds structurally related to 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole in synthetic chemistry. These studies involve:
- Transformations under treatment with bases, leading to different products depending on the base used (Ivanova et al., 2006).
- Synthesis of acyclic C-nucleosides and cyclic C-nucleosides using a common synthetic route (Belkadi & Othman, 2006).
- Crystallographic studies revealing the molecular and crystal structure, providing insights into the molecular conformation and intermolecular interactions (Semjonovs et al., 2015).
- Synthesis of homo-N-nucleoside analogs, indicating the potential of these compounds in nucleoside chemistry (Yu & Carlsen, 2008).
Fungicidal, Phytotoxic, and Cytotoxic Activities
Compounds structurally similar to the queried chemical have shown significant bioactivity. For instance, derivatives synthesized from glycerol exhibited considerable fungicidal activity against Colletotrichum gloeosporioides, a causative agent of papaya anthracnose. They also showed phytotoxic and cytotoxic activities, indicating their potential as bioactive agents (Costa et al., 2017).
Safety And Hazards
Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling it1.
将来の方向性
The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be of interest in fields such as organic synthesis, medicinal chemistry, or material science4.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.
特性
IUPAC Name |
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-11(2)13-6-9(16-11)7-5-8-10(14-7)17-12(3,4)15-8/h7-10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKRBVFGAWFTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CC3C(O2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
CAS RN |
4613-62-1 | |
| Record name | NSC59397 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





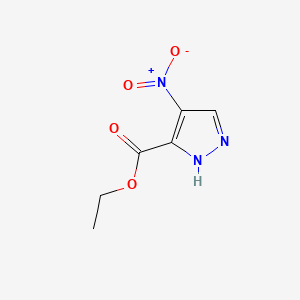


![2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1347222.png)
![8-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1347223.png)

![4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1347226.png)
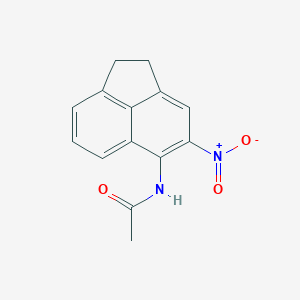
![3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1347232.png)
